(Diethoxymethyl)diphenylphosphine oxide

描述

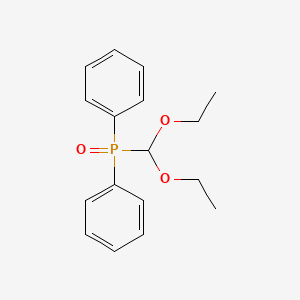

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[diethoxymethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21O3P/c1-3-19-17(20-4-2)21(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSRYMVZGUQOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174577 | |

| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20570-20-1 | |

| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethoxymethyl Diphenylphosphine Oxide

Direct Synthetic Routes to (Diethoxymethyl)diphenylphosphine Oxide

The formation of this compound is most effectively achieved through a direct approach involving a halophosphine precursor.

While the direct reaction of diphenylphosphine (B32561) oxide with orthoformate esters is specified, the more prominently documented and conventional synthesis of this compound does not start from diphenylphosphine oxide. Instead, the established route involves the reaction of Chlorodiphenylphosphine (B86185) with Triethyl Orthoformate .

This reaction proceeds in two stages. Initially, the reactants form an adduct in a rapid and exothermic step. The subsequent heating of this intermediate induces a Michaelis-Arbuzov reaction (often referred to as the Arbuzov rearrangement), a widely used method for synthesizing phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org This thermal rearrangement results in the formation of this compound and ethyl chloride as a byproduct. A nearly quantitative yield of the final product can be achieved through this procedure.

A typical laboratory-scale synthesis involves the dropwise addition of chlorodiphenylphosphine to triethyl orthoformate. After the initial exothermic reaction subsides, the mixture is heated to drive the Arbuzov reaction to completion.

Table 1: Typical Synthesis Parameters for this compound

| Parameter | Value |

| Reactant 1 | Chlorodiphenylphosphine (0.4 mol) |

| Reactant 2 | Triethyl Orthoformate (0.4 mol) |

| Addition Time | 45 minutes |

| Reaction Temperature | 110 °C |

| Reaction Time | 2 hours |

| Yield | Practically quantitative |

| Byproduct | Ethyl Chloride |

To prevent the product from solidifying into a mass that is difficult to handle upon cooling, a solvent may be added as it begins to precipitate. The crude product can then be purified by crystallization.

The primary synthesis of the this compound scaffold via the Arbuzov reaction is typically conducted under thermal conditions, without the need for a catalyst. The literature does not extensively report on specific catalytic approaches for this particular transformation.

Convergent Synthetic Strategies Employing Key Organophosphorus Intermediates

Convergent strategies rely on the prior synthesis of key precursors. In this context, the preparation of diphenylphosphine oxide is a critical step, as it is a versatile and important organophosphorus intermediate. chemicalbook.com

Diphenylphosphine oxide can be synthesized through several reliable methods, starting from either phosphonic esters or halophosphines. chemicalbook.comwikipedia.org

A common and effective method for preparing diphenylphosphine oxide involves the reaction of a phosphonic ester, such as diethylphosphite, with an organometallic reagent, typically a Grignard reagent. chemicalbook.comwikipedia.org In this procedure, phenylmagnesium bromide is reacted with diethylphosphite.

The reaction proceeds in two main steps:

Reaction of diethylphosphite with three equivalents of phenylmagnesium bromide to form an intermediate magnesium bromide salt, (C₆H₅)₂P(O)MgBr.

Acidic workup of the intermediate salt with an acid, such as hydrochloric acid (HCl), to yield diphenylphosphine oxide. wikipedia.org

Reaction Scheme: (C₂H₅O)₂P(O)H + 3 C₆H₅MgBr → (C₆H₅)₂P(O)MgBr + C₂H₅OMgBr + C₆H₆ (C₆H₅)₂P(O)MgBr + HCl → (C₆H₅)₂P(O)H + MgBrCl wikipedia.org

An alternative route to diphenylphosphine oxide is through the controlled, partial hydrolysis of a halophosphine, most commonly chlorodiphenylphosphine. wikipedia.orgwikipedia.org This method offers a direct conversion of the commercially available halophosphine to the desired secondary phosphine oxide. Care must be taken to control the reaction conditions to prevent over-hydrolysis.

Table 2: Summary of Precursor Synthesis Methods

| Starting Material(s) | Method | Product |

| Diethylphosphite, Phenylmagnesium Bromide | Grignard Reaction | Diphenylphosphine oxide |

| Chlorodiphenylphosphine | Partial Hydrolysis | Diphenylphosphine oxide |

Chemical Reactivity and Transformative Potential of Diethoxymethyl Diphenylphosphine Oxide

Reactions Involving the Diethoxymethyl Acetal (B89532) Moiety

The diethoxymethyl group is the primary site of reactivity for carbon-skeleton construction. Deprotonation of the adjacent methylene (B1212753) carbon generates a nucleophilic center, which is the cornerstone of its application in carbon-carbon bond formation.

Reactivity in Carbon-Carbon Bond Forming Reactions (e.g., Horner-Wittig Type)

(Diethoxymethyl)diphenylphosphine oxide serves as a key reagent in the Horner-Wittig (or Horner-Wadsworth-Emmons) reaction to synthesize ketene (B1206846) O,O-acetals. nih.gov This transformation involves the reaction of an aldehyde or ketone with the phosphine (B1218219) oxide, which has been deprotonated to form a stabilized carbanion. organic-chemistry.org The reaction sequence is initiated by treating the phosphine oxide with a strong base, such as n-butyllithium, to generate the corresponding α-lithio derivative. This nucleophilic species then adds to the carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org The resulting intermediate undergoes elimination of diphenylphosphinate (B8688654) to furnish the alkene product, in this case, a ketene O,O-acetal. masterorganicchemistry.com The driving force for the elimination step is the formation of a highly stable phosphorus-oxygen bond in the lithium diphenylphosphinate byproduct. libretexts.org

This method provides a reliable route for the one-carbon homologation of carbonyl compounds, converting the C=O group into a C=C(OEt)₂ group.

Table 1: Examples of Horner-Wittig Reactions with this compound This table is illustrative, based on the known reactivity of the reagent.

| Carbonyl Compound | Base | Product (Ketene O,O-Acetal) |

| Cyclohexanone | n-Butyllithium | 1,1-Diethoxy-2-cyclohexylideneethane |

| Benzaldehyde | n-Butyllithium | 1,1-Diethoxy-2-phenylethene |

| Acetophenone | n-Butyllithium | 1,1-Diethoxy-2-phenylpropene |

Formation and Transformation of Ketene O,O-Acetals

The primary application of this compound in Horner-Wittig reactions is the synthesis of ketene O,O-acetals. nih.gov These products are versatile intermediates in organic synthesis. Ketene acetals are electron-rich alkenes and can participate in various chemical transformations, including hydrolysis, cycloadditions, and reactions with electrophiles. The synthesis of ketene O,O-acetals via the Horner-Wittig approach offers advantages over other methods, such as the elimination of alcohol from orthoesters, which can have significant limitations. nih.gov

Generation of α-Hydroxycarboxylic Acid Derivatives

Ketene O,O-acetals, synthesized as described above, are valuable precursors to α-hydroxycarboxylic acids and their derivatives. The transformation is typically achieved through hydrolysis under acidic conditions. masterorganicchemistry.com The reaction proceeds in two stages: first, the ketene O,O-acetal is hydrolyzed to the corresponding α-ethoxy ester. Subsequent hydrolysis of the ester group under acidic or basic conditions yields the desired α-hydroxycarboxylic acid. nih.gov This sequence effectively converts a carbonyl compound into an α-hydroxycarboxylic acid derivative with the addition of one carbon atom. The oxidation of ketene acetals using reagents like methyltrioxorhenium (MTO) and urea (B33335) hydrogen peroxide can also yield α-hydroxy esters. organic-chemistry.org

Transesterification Reactions and Cyclic Acetal Formation

While the primary reactivity of the acetal moiety is centered on the adjacent carbon, acetals can, in principle, undergo transacetalization reactions. This would involve the reaction of this compound with a different alcohol or a diol under acidic catalysis, leading to an exchange of the ethoxy groups. For instance, reaction with ethylene (B1197577) glycol could potentially form a cyclic acetal, 2-(diphenylphosphinoyl)-1,3-dioxolane. However, this is not a commonly reported application for this specific reagent, as the Horner-Wittig reaction is its predominant use. The conditions required for transacetalization (acid catalysis) might interfere with the stability of the phosphine oxide or promote undesired side reactions.

Halogenation Reactions of the Acetal Center

Direct halogenation of the C-H bond at the acetal center of this compound is not a well-documented transformation. Acetal C-H bonds are generally not reactive towards common electrophilic halogenating agents like N-bromosuccinimide (NBS) unless an adjacent activating group is present. missouri.edumasterorganicchemistry.com Halogenation could potentially be achieved under free-radical conditions, but this would likely lack selectivity and could lead to a mixture of products. Therefore, the deliberate halogenation at this position is not a standard synthetic application of this compound.

Reactivity Pertaining to the Phosphine Oxide Moiety

The diphenylphosphine (B32561) oxide group is a robust and generally unreactive moiety under many synthetic conditions, including the strongly basic conditions of the Horner-Wittig reaction. Its primary role is to activate the adjacent methylene protons for deprotonation and to facilitate the subsequent olefination reaction.

Nucleophilic Additions and Substitutions Involving the Phosphorus Center

The phosphorus center in this compound is electron-deficient due to the high electronegativity of the oxygen atom in the phosphoryl group (P=O). This inherent polarity, with a partial positive charge on the phosphorus atom, theoretically renders it susceptible to attack by nucleophiles. Nucleophilic substitution at a tetracoordinate phosphorus center, such as that in phosphine oxides, can proceed through either a concerted (SN2-type) mechanism or a stepwise pathway involving a pentacoordinate intermediate. sapub.orgscispace.com

In a concerted mechanism, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously, leading to an inversion of configuration at the phosphorus atom. The stepwise mechanism involves the formation of a trigonal bipyramidal intermediate, which can then undergo pseudorotation before the departure of the leaving group, potentially leading to either retention or inversion of stereochemistry. nih.gov

Reactions involving nucleophilic attack at the phosphorus center of phosphine oxides typically require harsh conditions or specific activating agents to proceed. For instance, the reduction of phosphine oxides to phosphines, a formal deoxygenation, can be achieved with strong reducing agents like silanes, which involves interaction with the phosphoryl oxygen and subsequent steps that can be viewed as a type of nucleophilic interaction. wikipedia.orgresearchgate.net

Detailed research findings on specific nucleophilic substitution reactions at the phosphorus center of this compound are scarce in the literature, suggesting that the compound's synthetic utility is predominantly derived from the reactivity of the α-carbon rather than direct manipulation of the phosphorus center via nucleophilic substitution.

Cleavage Reactions of the Phosphorus-Carbon Bond

The cleavage of the phosphorus-carbon (P-C) bond is a key transformation in the application of this compound, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgconicet.gov.ar This reaction is a widely used method for the synthesis of alkenes with high stereoselectivity.

The process is initiated by the deprotonation of the carbon atom adjacent to the phosphoryl group using a suitable base, such as sodium hydride or butyllithium, to form a phosphonate (B1237965) carbanion. This carbanion is a potent nucleophile that readily attacks the electrophilic carbon of an aldehyde or ketone. The initial nucleophilic addition leads to the formation of a tetrahedral intermediate. This intermediate then undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. youtube.com

The driving force for the subsequent P-C bond cleavage is the high thermodynamic stability of the newly formed phosphorus-oxygen double bond in the phosphate (B84403) byproduct. The oxaphosphetane intermediate rapidly decomposes, leading to the cleavage of the P-C bond and the formation of the desired alkene and a water-soluble phosphate salt. organic-chemistry.org The stereochemical outcome of the HWE reaction, favoring the formation of (E)-alkenes, is influenced by the steric interactions in the transition state leading to the oxaphosphetane and the reversibility of the initial addition step. wikipedia.org

Below is a table summarizing the key steps involved in the P-C bond cleavage during the HWE reaction of this compound:

| Step | Description | Intermediate/Product |

| 1. Deprotonation | A strong base removes the acidic proton from the carbon adjacent to the phosphorus atom. | Phosphonate carbanion |

| 2. Nucleophilic Addition | The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone. | Tetrahedral intermediate |

| 3. Cyclization | The oxygen anion of the tetrahedral intermediate attacks the phosphorus atom. | Oxaphosphetane |

| 4. P-C Bond Cleavage | The oxaphosphetane decomposes, breaking the P-C and P-O bonds. | Alkene and phosphate byproduct |

While the HWE reaction is the most prominent example of P-C bond cleavage for this compound, other methods for P-C bond cleavage in phosphine oxides exist, though they are less common and often require more drastic conditions, such as reductive cleavage with alkali metals or transition metal-catalyzed processes. rsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

While specific examples of multi-component reactions that directly incorporate this compound as a starting component are not extensively documented, its role as an HWE reagent opens up possibilities for its inclusion in MCRs that feature an olefination step. For instance, a multi-component reaction could be designed where one of the components generates an aldehyde or ketone in situ, which then undergoes a Horner-Wadsworth-Emmons reaction with the carbanion derived from this compound.

A hypothetical example could involve a three-component reaction between an amine, an ortho-formylphenylboronic acid, and this compound. In such a sequence, the amine and the boronic acid could first undergo a Petasis-type reaction to form an intermediate that is then oxidized to an aldehyde. The subsequent addition of a base and this compound would then lead to the formation of a stilbene (B7821643) derivative in a one-pot fashion.

The development of such MCRs would be highly advantageous, as it would allow for the rapid construction of complex molecular architectures from simple and readily available starting materials. The table below outlines a potential multi-component reaction sequence involving this compound.

| Component 1 | Component 2 | Component 3 | Key Transformations | Final Product Class |

| Amine | ortho-Formylphenylboronic acid | This compound | Petasis reaction, Oxidation, Horner-Wadsworth-Emmons reaction | Stilbene derivatives |

Further research in this area could lead to the development of novel and efficient synthetic methodologies based on the incorporation of this compound into multi-component reaction cascades.

Advanced Applications in Organic Synthesis and Stereoselective Transformations

Utility as a Reagent in Complex Organic Synthesis

The unique combination of a phosphine (B1218219) oxide and an acetal (B89532) within the same molecule provides (Diethoxymethyl)diphenylphosphine oxide with a distinct reactivity profile, making it a valuable tool in multi-step organic synthesis.

This compound is a premier reagent for the Horner-Wittig reaction, a modification of the classic Wittig reaction that utilizes phosphine oxides. nih.gov This approach offers significant advantages, particularly in the stereocontrolled synthesis of vinyl ethers. The general process involves the deprotonation of the carbon atom situated between the phosphorus and the acetal oxygen atoms, typically with a strong base like n-butyllithium, to generate a stabilized carbanion.

This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a mixture of diastereomeric β-hydroxyphosphine oxide adducts. A key feature of the Horner-Wittig reaction is that these diastereomeric adducts can often be separated chromatographically or by crystallization. rsc.org Subsequent treatment of the separated diastereomers with a base induces an elimination reaction to yield stereochemically pure vinyl ethers. The erythro adduct typically yields the (Z)-vinyl ether, while the threo adduct produces the (E)-vinyl ether. rsc.org

The synthetic utility of this method is further enhanced because the resulting vinyl ethers can be readily hydrolyzed under mild acidic conditions to afford aldehydes. rsc.orggoogle.com This two-step sequence effectively achieves a one-carbon homologation of the starting carbonyl compound, where the this compound reagent functions as a formyl anion equivalent . rsc.orgnih.gov

Table 1: Representative Horner-Wittig Reactions This table illustrates the reaction of lithiated this compound with various carbonyl compounds to produce vinyl ethers.

| Starting Carbonyl | Intermediate Adducts | Vinyl Ether Product (after separation and elimination) |

|---|---|---|

| Benzaldehyde | erythro and threo β-hydroxyphosphine oxides | (E)- and (Z)-1-ethoxy-2-phenylethene |

| Cyclohexanone | Single β-hydroxyphosphine oxide adduct | 1-(ethoxymethylene)cyclohexane |

| Propanal | erythro and threo β-hydroxyphosphine oxides | (E)- and (Z)-1-ethoxybut-1-ene |

While less documented, the structure of this compound suggests its potential as a precursor for the synthesis of geminal diphosphinoyl compounds, such as those derived from bis(diphenylphosphinoyl)methane. These compounds are valuable as ligands and in materials science. tandfonline.comresearchgate.net A plausible, though not widely reported, synthetic route would involve the reaction of the lithiated carbanion of this compound with an electrophilic phosphorus source, such as diphenylphosphinic chloride (Ph₂P(O)Cl). This reaction would forge a new P-C bond, leading to a diphosphinoyl framework after subsequent workup. This potential application highlights the versatility of the reagent as a building block for more complex organophosphorus structures.

Applications in Asymmetric Synthesis and Chiral Induction

The diphenylphosphine (B32561) oxide scaffold is a cornerstone in the development of chiral ligands and reagents for asymmetric catalysis. While this compound is itself achiral, it serves as an excellent starting point for the introduction of chirality, enabling its use in a variety of stereoselective transformations.

Enantioselective phosphinylation involves the addition of a phosphinoyl group to a prochiral substrate to create a new stereocenter. To apply this compound in this context, it must first be converted into a chiral reagent. This can be achieved through several established strategies for creating P-chiral phosphine oxides. rug.nl Methods include the use of a chiral auxiliary to direct the stereoselective synthesis or the resolution of a racemic mixture of a derivatized phosphine oxide. rsc.orgresearchgate.net Once a chiral version of the reagent is obtained, its corresponding carbanion could, in principle, add to prochiral electrophiles in an enantioselective manner, transferring its stereochemical information to the product.

The nucleophilic carbanion generated from this compound can add to the carbon-nitrogen double bond of imines to produce α-aminophosphine oxide derivatives. researchgate.net Achieving asymmetry in this transformation typically relies on one of three strategies:

Substrate Control: Employing a chiral imine, where the existing stereocenter directs the incoming nucleophile to one face of the imine.

Auxiliary Control: Using a removable chiral auxiliary on the nitrogen atom of the imine.

Catalyst Control: Using a chiral Lewis acid or Brønsted acid to coordinate to the imine and create a chiral environment that dictates the facial selectivity of the nucleophilic attack.

While the achiral reagent itself does not induce chirality, its addition to chiral imines or in the presence of chiral catalysts is a viable pathway for the synthesis of enantiomerically enriched α-aminophosphine oxides, which are valuable precursors for chiral amino acids and ligands.

One of the most powerful applications of phosphine oxides in asymmetric synthesis is their role as stable, crystalline precursors to chiral phosphine ligands. chemicalbook.com The P=O bond can be reliably reduced to a phosphine using reducing agents like silanes (e.g., trichlorosilane). This compound is an ideal platform for this process.

The synthetic strategy involves first modifying the parent structure to introduce chirality and then performing the reduction. For instance, functional groups can be introduced on the phenyl rings. Two such modified units can then be coupled to form atropisomeric biaryl systems (e.g., analogs of BINAP). The diethoxymethyl group can also be chemically transformed to serve as a linking point for creating bidentate or polydentate ligands. The resulting chiral phosphines are central to modern asymmetric catalysis, used in reactions like enantioselective hydrogenation and cross-coupling.

Table 2: Pathway to Chiral Ligands from Phosphine Oxide Precursors This table outlines the conceptual steps for converting derivatives of this compound into valuable chiral phosphine ligands.

| Precursor Type | Key Modification Step | Reduction of P=O | Resulting Chiral Ligand Class |

|---|---|---|---|

| P-Chiral Phosphine Oxide | Resolution or asymmetric synthesis | Reaction with HSiCl₃ | Monodentate P-Chiral Phosphine |

| Aryl-Functionalized Derivative | Intermolecular coupling (e.g., Ullmann) | Reaction with HSiCl₃ | Bidentate Atropisomeric Ligand (e.g., BINAP-type) |

| Acetal-Modified Derivative | Conversion of acetal to another donor group | Reaction with HSiCl₃ | Hemilabile or Bidentate P,X-Ligand (X=O, N) |

Reductive Functionalizations of Carbonyl Compounds Mediated by Related Phosphine Oxides

Recent advancements in synthetic chemistry have highlighted the utility of phosphine oxides in mediating the reductive functionalization of carbonyl compounds. This approach offers a direct and highly selective route to various valuable chemical entities. While the primary focus of this article is this compound, the foundational research in this area has been extensively developed using the closely related diphenylphosphine oxide. The methodologies and mechanisms established for diphenylphosphine oxide are considered to be broadly applicable and provide a strong basis for understanding the potential applications of its derivatives.

Reductive Amination, Etherification, and Esterification Strategies

A versatile strategy employing diphenylphosphine oxide facilitates the direct reductive amination, etherification, and esterification of a wide range of (hetero)aryl aldehydes and ketones. researchgate.netnih.govnih.gov This method is distinguished by its operational simplicity, high efficiency, and the use of an inorganic base, avoiding the need for complex catalytic systems. researchgate.netnih.govnih.gov The process enables the modular synthesis of structurally and functionally diverse tertiary amines, ethers, and esters, which are pivotal intermediates in the production of pharmaceuticals and agrochemicals. researchgate.netnih.gov

The reaction proceeds through a unique mechanistic pathway that begins with the Pudovik addition of diphenylphosphine oxide to the carbonyl group, followed by a phospha-Brook rearrangement. nih.gov This sequence forms a phosphinate intermediate, which then undergoes an unconventional nucleophilic substitution at the carbon atom of the C-O-P unit by an amine, alcohol, or carboxylic acid. researchgate.netnih.govnih.gov This pathway represents a significant departure from traditional reductive functionalizations, which typically involve separate addition/condensation and reduction steps. nih.gov

This methodology allows for the highly selective O-alkylation of phenols and carboxylic acids using aldehydes and ketones as the alkylating agents under straightforward conditions. nih.gov The broad substrate scope and notable tolerance for various functional groups make this a green and versatile alternative for constructing C-N and C-O bonds. nih.gov The directness of this approach circumvents the often-challenging synthesis of unsymmetrical ethers and esters. nih.gov

Table 1: Examples of Diphenylphosphine Oxide-Mediated Reductive Functionalizations

| Carbonyl Compound | Nucleophile | Product |

| Benzaldehyde | Diethylamine | N-Benzyldiethylamine |

| 4-Methoxybenzaldehyde | Phenol | 4-Methoxybenzyl phenyl ether |

| Acetophenone | Benzoic acid | 1-Phenylethyl benzoate |

| 2-Naphthaldehyde | Morpholine | 4-(Naphthalen-2-ylmethyl)morpholine |

| 3-Pyridinecarboxaldehyde | Methanol | 3-(Methoxymethyl)pyridine |

This table presents illustrative examples of the types of transformations achievable with this methodology.

Direct Phosphinylation of Aldehydes and Ketones

In addition to forming C-N and C-O bonds, the diphenylphosphine oxide-mediated strategy has been successfully extended to the direct reductive phosphinylation of carbonyl compounds. researchgate.netnih.govnih.gov This reaction allows for the formation of a C-P bond by coupling aldehydes and ketones with secondary phosphine oxides under remarkably simple conditions. nih.gov

The mechanism for direct phosphinylation is analogous to that of amination, etherification, and esterification, involving the formation of a key phosphinate intermediate that is subsequently attacked by a phosphine oxide nucleophile. nih.govnih.gov This transformation is significant as it provides a direct route to valuable phosphine oxide products, which are important ligands in catalysis and intermediates in organic synthesis. researchgate.netnih.gov

The ability to directly functionalize the carbonyl carbon with a phosphinoyl group represents a substantial advancement in both carbonyl chemistry and organophosphorus chemistry. nih.gov This method's efficiency and selectivity offer a powerful tool for the synthesis of diverse phosphine oxide derivatives. researchgate.netnih.gov

Table 2: Scope of Direct Reductive Phosphinylation

| Carbonyl Substrate | Secondary Phosphine Oxide | Product |

| Benzaldehyde | Diphenylphosphine oxide | (Benzhydryl)diphenylphosphine oxide |

| 4-Chlorobenzaldehyde | Bis(4-fluorophenyl)phosphine oxide | (4-Chlorobenzyl)bis(4-fluorophenyl)phosphine oxide |

| 2-Furaldehyde | Di-p-tolylphosphine oxide | (Furan-2-ylmethyl)di-p-tolylphosphine oxide |

| Cyclohexanone | Diphenylphosphine oxide | (Cyclohexyl)diphenylphosphine oxide |

This table illustrates the versatility of the direct reductive phosphinylation reaction with various carbonyl compounds and secondary phosphine oxides.

Catalytic Roles and Coordination Chemistry of Diethoxymethyl Diphenylphosphine Oxide

Principles of Phosphine (B1218219) Oxide-Based Ligands in Catalysis

Phosphine oxides are a class of organophosphorus compounds characterized by a phosphoryl group (P=O). While traditionally viewed as byproducts of reactions involving phosphines (P(III)) or as stoichiometric reagents, their role in coordination chemistry and catalysis has garnered significant interest. The oxygen atom of the phosphoryl group is a hard Lewis base, allowing it to coordinate to metal centers. wikipedia.org

The coordination of phosphine oxides to transition metals almost invariably occurs through the oxygen atom, forming M-O bonds. wikipedia.org The P-O bond length typically elongates slightly upon coordination, consistent with the stabilization of the ionic resonance structure (P⁺-O⁻). wikipedia.org Generally, phosphine oxides are considered weak Lewis bases, and consequently, they can be easily displaced from metal complexes, a property that can be advantageous in catalysis. wikipedia.org This lability has led to the development of "hemilabile" ligands, which contain both a strongly coordinating "soft" donor (like a phosphine) and a weakly coordinating "hard" donor (like a phosphine oxide). wikipedia.orgnih.gov These mixed-donor ligands can temporarily dissociate the phosphine oxide moiety, opening a coordination site on the metal for substrate binding during a catalytic cycle. researchgate.net

Another key role of phosphine oxides in catalysis is the stabilization of metal nanoparticles. For instance, triphenylphosphine (B44618) oxide has been shown to act as a stabilizing ligand for palladium nanoparticles in cross-coupling reactions. nih.gov The weak coordination of the phosphine oxide prevents the agglomeration and precipitation of the active metal catalyst, thereby maintaining a consistent catalyst loading and improving reaction rates and reproducibility, especially under non-optimal conditions. nih.gov The electronic and steric properties of phosphine ligands, and by extension their oxides, are crucial in controlling the reactivity and selectivity of transition metal-catalyzed reactions. Generally, electron-donating and sterically bulky phosphine ligands enhance the rates of key steps in catalytic cycles like oxidative addition and reductive elimination. tcichemicals.com

Investigation of (Diethoxymethyl)diphenylphosphine Oxide as a Ligand in Transition Metal Catalysis

Direct research investigating this compound specifically as a ligand in transition metal catalysis is limited. Its primary documented application is as a Horner-Wittig reagent, which is used stoichiometrically to convert aldehydes and ketones into homologous O,O-ketene acetals. chemicalbook.com

However, based on its structure and the principles of phosphine oxide ligands, its potential catalytic roles can be inferred. The molecule possesses a diphenylphosphine (B32561) oxide moiety, which provides the key P=O functional group for coordination to a metal center. The presence of the diethoxymethyl group introduces additional steric bulk and potential secondary coordination sites through the ether oxygen atoms, although this is less likely given their weaker donor capacity compared to the phosphoryl oxygen.

Structurally, this compound is related to the well-studied triphenylphosphine oxide. The replacement of one phenyl group with a diethoxymethyl group alters the steric and electronic properties of the ligand. This modification could influence its coordination behavior and its effectiveness as a stabilizing agent for metal catalysts or as a component in a catalytic system. The coordination chemistry of phosphine oxides has been explored with a variety of metals, including lanthanides, indium, praseodymium, neodymium, erbium, and plutonium, typically showing bidentate coordination through the phosphine oxide oxygen atoms in bis(phosphine oxide) ligands. nih.govornl.gov The potential for this compound to act as a ligand would depend on its ability to form stable yet reactive complexes with catalytically active transition metals.

Specific Catalytic Systems Featuring Related Phosphine Oxides

While data on this compound as a catalytic ligand is scarce, numerous catalytic systems utilize structurally related phosphine oxides. These examples demonstrate the utility of the phosphine oxide functional group in various transition metal-catalyzed transformations.

Phosphine oxides have been employed as ancillary ligands in palladium-catalyzed cross-coupling reactions. Their function is often to stabilize the active Pd(0) species, preventing decomposition into inactive palladium black. nih.gov

Buchwald-Hartwig Amination: While electron-rich phosphine ligands are hallmarks of this reaction, related phosphine oxides can play a role. For instance, the ylide-type phosphine ligand YPhos, which has demonstrated high efficacy in activating Ar-Cl bonds for Buchwald-Hartwig amination, highlights the importance of ligand design in these transformations. acs.org

C-P Bond Formation: Palladium catalysts are effective for the construction of carbon-phosphorus bonds. The coupling of aryl chlorides with secondary phosphines to form unsymmetrical tertiary phosphines has been achieved using a Pd/YPhos catalytic system. acs.org Additionally, copper-catalyzed methods have been developed for the P-C coupling of secondary phosphine oxides with aryl iodides, leading to P-stereogenic tertiary phosphine oxides. nih.gov

Other Coupling Reactions: Triphenylphosphine oxide has been used as a stabilizing ligand in the palladium-catalyzed Hiyama-type cross-coupling of potassium aryldimethylsilanolates with aryl bromides. nih.gov The presence of the phosphine oxide additive leads to more reproducible yields and smoother reactions. nih.gov In a different application, allenylphosphine oxides have been coupled with N-tosylhydrazones in a palladium-catalyzed reaction to synthesize phosphinyl acs.orgdendralenes. acs.org

Table 1: Effect of Phosphine Oxide Additive in Pd-Catalyzed Cross-Coupling

| Aryl Bromide | Additive | Conversion (%) |

|---|---|---|

| 4-Bromoanisole | None | 18-57 |

| 4-Bromoanisole | Ph₃P(O) | 59-67 |

| 4-Bromobenzonitrile | None | 34-62 |

| 4-Bromobenzonitrile | Ph₃P(O) | 76-78 |

Data sourced from studies on the stabilizing effects of phosphine oxides in palladium-catalyzed cross-coupling reactions. nih.gov

Nickel catalysis has also benefited from the use of phosphine oxide ligands, particularly secondary phosphine oxides (SPOs).

Alkene Isomerization and Hydrophosphination: A combination of a Ni(II) precatalyst and a secondary phosphine oxide ligand can generate an active Ni-H species. cell.comchemrxiv.org This catalytic system is capable of promoting long-range olefin isomerization under mild conditions. cell.comchemrxiv.org Furthermore, by using a stoichiometric amount of the phosphine oxide and a base, the reaction can be tuned to achieve remote hydrophosphination, installing phosphinyl groups at less-activated positions. cell.comchemrxiv.org

Ligand Diversification: A nickel-catalyzed dearylation process allows for the substituent exchange of tertiary phosphines. nih.gov Alkylated phosphonium salts, derived from phosphines, are selectively dearylated to produce new alkylphosphine products, providing a method to diversify phosphine ligand structures. nih.gov

Decarbonylation: Nickel, in conjunction with phosphine ligands, can catalyze the decarbonylation of lactones to yield cyclic diaryl ethers. Mechanistic studies indicate that the electronic properties of the phosphine ligand play a dominant role in this reaction. researchgate.net

Copper catalysts, often in conjunction with phosphine-based ligands, are used in a variety of transformations where phosphine oxides are either reactants or products.

Asymmetric P-C Coupling: An enantioselective, dynamic kinetic intermolecular P-C coupling of secondary phosphine oxides and aryl iodides has been developed using copper complexes with a chiral 1,2-diamine ligand. nih.gov This method provides access to valuable P-stereogenic tertiary phosphine oxides with high yields and good enantioselectivity. nih.gov

Phosphine Oxidation: Aqueous copper-ammonia complexes can catalytically accelerate the oxidation of phosphine (PH₃). mdpi.com The process involves a series of redox reactions where copper complexes act as the catalyst for the oxidation of phosphine to phosphate (B84403). mdpi.com

Analogues of this compound have found utility in reactions catalyzed by rhodium and molybdenum.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for the direct arylation of arylphosphines with aryl bromides, where the P(III) center directs ortho C-H activation. nih.gov In a different context, supramolecular catalysts formed from a chiral phosphoramidite and a phosphine oxide that acts as a hydrogen-bond acceptor have been successfully used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. acs.org The hydrogen bonding interaction between the phosphine oxide and the substrate is crucial for achieving high enantioselectivity. acs.org

Molybdenum-Catalyzed Reactions: While specific examples involving phosphine oxide ligands in molybdenum catalysis are less common in the provided context, the coordination chemistry of phosphine-containing ligands with molybdenum is well-established. For example, tetracarbonylmolybdenum complexes with phosphaalkene ligands have been synthesized and characterized, showcasing the diverse ways phosphorus ligands can coordinate to transition metals. mostwiedzy.pl

Organocatalysis with Chiral Phosphine Oxide Derivatives

Chiral phosphine oxides have emerged as a significant class of Lewis basic organocatalysts, demonstrating considerable utility in a variety of asymmetric transformations. Their catalytic activity is primarily attributed to the high nucleophilicity of the phosphoryl oxygen, which can activate electrophilic reagents, most notably silicon tetrachloride (SiCl₄), thereby facilitating a range of enantioselective carbon-carbon bond-forming reactions. These catalysts operate by forming a chiral hypervalent silicon complex, which then acts as the active catalytic species.

One of the prominent applications of chiral phosphine oxide organocatalysis is in the asymmetric aldol reaction. jst.go.jpnih.gov Chiral phosphine oxides, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), effectively catalyze the reaction between trichlorosilyl enol ethers and aldehydes. researchgate.net The phosphine oxide catalyst activates SiCl₄, which in turn promotes the formation of the silyl enol ether in situ from a ketone. The resulting chiral hypervalent silicon complex then activates the aldehyde for a highly diastereo- and enantioselective aldol addition. jst.go.jp This methodology has been successfully applied to cross-aldol reactions between different carbonyl compounds, including ketones and aldehydes, two different aldehydes, and even two different ketones. nih.gov

A notable extension of this is the catalytic enantioselective double aldol reaction, which allows for the stereoselective formation of up to four stereogenic centers in a single operation. nih.gov In these sequential reactions, the phosphine oxide catalyst mediates the formation of multiple hypervalent silicon intermediates to facilitate the tandem additions. jst.go.jp

Another significant area where chiral phosphine oxide organocatalysts have proven effective is in the asymmetric allylation of aldehydes with allyltrichlorosilanes. researchgate.netresearchgate.net The chiral phosphine oxide activates the allyltrichlorosilane, leading to the formation of a chiral hypervalent silicate intermediate. This intermediate then delivers the allyl group to the aldehyde in an enantioselective manner, affording chiral homoallylic alcohols. The efficiency of this catalytic cycle can be enhanced by the use of additives such as diisopropylethylamine and tetrabutylammonium iodide, which are believed to promote the dissociation of the phosphine oxide from the silicon center, thus accelerating catalyst turnover. researchgate.net

Furthermore, chiral phosphine oxides have been employed in tandem reactions, such as an asymmetric aldol/vinylogous aldol/cyclization sequence. In this process, the catalyst sequentially activates silicon tetrachloride and a trichlorosilyl enol ether to react with a conjugated aldehyde, leading to the formation of optically active 2,6-disubstituted 2,3-dihydro-4-pyranones with stereocenters at a remote position. nih.gov

The general mechanism for these reactions involves the coordination of the phosphine oxide to a chlorosilane, forming a chiral hypervalent silicon complex. This complex then activates both the nucleophilic (e.g., silyl enol ether, allyltrichlorosilane) and electrophilic (e.g., aldehyde) partners, bringing them into a chiral environment and facilitating the stereoselective bond formation.

While specific research on "this compound" in organocatalysis is not extensively documented in the reviewed literature, the established principles of chiral phosphine oxide catalysis suggest its potential utility. The diethoxymethyl group, being an acetal (B89532), is stable under many reaction conditions but could potentially be hydrolyzed under specific acidic conditions, which might offer a route to post-reaction catalyst modification or separation. The steric and electronic properties of the diethoxymethyl substituent would likely influence the catalyst's activity and the stereoselectivity of the reactions it mediates.

Table 1: Asymmetric Aldol Reactions Catalyzed by Chiral Phosphine Oxides

| Catalyst | Aldehyde | Ketone/Enol Ether | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (S)-BINAPO | Benzaldehyde | Propiophenone Trichlorosilyl Enol Ether | 1:25 | 96% (anti) | - | researchgate.net |

| (S)-BINAPO | 2-Naphthaldehyde | Cyclohexanone Trichlorosilyl Enol Ether | - | 83% | 71% | jst.go.jp |

Table 2: Asymmetric Allylation of Aldehydes with Allyltrichlorosilane Catalyzed by Chiral Phosphine Oxides

| Catalyst | Aldehyde | Enantiomeric Excess (ee) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-BINAPO | Benzaldehyde | up to 79% | - | researchgate.net |

Mechanistic Investigations of Reactions Involving Diethoxymethyl Diphenylphosphine Oxide

Elucidation of Reaction Pathways and Rate-Determining Steps

The predominant reaction pathway for (Diethoxymethyl)diphenylphosphine oxide is the Horner-Wittig olefination. This process begins with the deprotonation of the α-carbon to the phosphine (B1218219) oxide by a strong base, typically an organolithium reagent or a metal hydride, to form a phosphine-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

The subsequent steps of the mechanism have been a subject of detailed investigation. The initial nucleophilic addition leads to the formation of a diastereomeric mixture of β-hydroxyphosphine oxide intermediates, often referred to as aldol-type adducts. The stereochemical outcome of this step is influenced by factors such as the nature of the base, the solvent, and the temperature. rsc.org

The rate-determining step of the Horner-Wittig reaction can vary depending on the specific reactants and conditions. In many cases, the initial deprotonation to form the carbanion is a rapid equilibrium. The subsequent nucleophilic attack on the carbonyl compound is often the rate-limiting step. ic.ac.uk However, under certain conditions, particularly with less reactive carbonyl compounds, the elimination of diphenylphosphinic acid from the β-hydroxyphosphine oxide intermediate to form the alkene can become rate-determining. nih.gov

Deprotonation: Formation of the reactive phosphine-stabilized carbanion.

Nucleophilic Addition: Attack of the carbanion on the carbonyl compound to form β-hydroxyphosphine oxide intermediates.

Elimination: Elimination of diphenylphosphinic acid to yield the final alkene product. wpmucdn.com

Identification and Characterization of Reactive Intermediates

The primary reactive intermediate in reactions of this compound is the α-lithiated carbanion formed upon deprotonation. This species is a potent nucleophile, and its structure and reactivity have been inferred through its subsequent reactions. Spectroscopic characterization of this intermediate is challenging due to its high reactivity but can be studied at low temperatures using techniques like NMR spectroscopy.

The β-hydroxyphosphine oxide adducts are key intermediates that can often be isolated and characterized. Their stereochemistry dictates the stereochemical outcome of the final alkene. The relative configuration of the two stereocenters in these intermediates (erythro or threo) determines whether the E or Z alkene is formed upon elimination. These intermediates have been characterized by spectroscopic methods such as ¹H and ³¹P NMR spectroscopy, and in some cases, by X-ray crystallography for related systems. rsc.org

The transition state of the elimination step is believed to involve a cyclic, oxaphosphetane-like structure, although this is a transient species and has not been directly observed. pitt.edu The geometry of this transition state plays a crucial role in determining the stereoselectivity of the olefination.

| Intermediate | Method of Identification/Characterization | Key Features |

| α-Lithiated Carbanion | Inferred from reactivity, low-temperature NMR studies | Highly nucleophilic, stabilized by the adjacent phosphine oxide group. |

| β-Hydroxyphosphine Oxide | Isolation, ¹H NMR, ³¹P NMR, X-ray Crystallography (for analogues) | Diastereomeric (erythro/threo), precursor to the alkene. |

| Oxaphosphetane-like Transition State | Computational studies, kinetic data | Cyclic, four-membered ring structure, dictates stereochemical outcome. |

Studies on Tautomeric Equilibria (e.g., Phosphine Oxide ⇌ Phosphinous Acid)

Secondary phosphine oxides, the parent class of compounds to which this compound belongs, can exist in a tautomeric equilibrium with their trivalent phosphinous acid form. wikipedia.org This equilibrium is generally shifted heavily towards the pentavalent phosphine oxide form due to the high strength of the phosphorus-oxygen double bond. researchgate.net

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the phosphorus atom, the solvent, and the temperature. mdpi.com Electron-withdrawing groups on the phosphorus atom tend to stabilize the phosphinous acid tautomer. While no specific studies on the tautomeric equilibrium of this compound were found, the diethoxymethyl group is not strongly electron-withdrawing, suggesting that the equilibrium for this compound likely lies far to the side of the phosphine oxide.

The phosphinous acid tautomer, although present in very low concentrations, can be a reactive species in certain transformations, particularly in transition metal-catalyzed reactions where the trivalent phosphorus can act as a ligand. researchgate.net However, for the typical Horner-Wittig reactions of this compound, the phosphine oxide tautomer is the relevant reactive species.

| Factor | Influence on Tautomeric Equilibrium | Expected Effect on this compound |

| Substituent Effects | Electron-withdrawing groups favor the phosphinous acid form. | The diethoxymethyl group is not strongly electron-withdrawing; the phosphine oxide form is expected to be highly favored. |

| Solvent | Polar, protic solvents can influence the equilibrium. | Minor shifts in equilibrium are possible, but the phosphine oxide form will likely remain dominant. |

| Temperature | Higher temperatures can slightly shift the equilibrium. | A small increase in the phosphinous acid tautomer concentration may occur at elevated temperatures. |

Examination of Radical Pathways in Organophosphorus Reactions

While the majority of reactions involving this compound proceed through ionic mechanisms, the potential for radical pathways in organophosphorus chemistry is an area of active investigation. Phosphorus-centered radicals can be generated from secondary phosphine oxides under certain conditions, such as in the presence of radical initiators or upon photolysis.

For the parent diphenylphosphine (B32561) oxide, the formation of the diphenylphosphinoyl radical (Ph₂P•=O) has been well-documented. This radical can participate in various addition and cyclization reactions. researchgate.net However, there is no direct evidence in the reviewed literature to suggest that this compound readily undergoes reactions via radical pathways under the typical conditions of the Horner-Wittig reaction. The strong base used in these reactions favors the formation of the anionic carbanion intermediate, making an ionic pathway far more likely.

The generation of a radical at the α-carbon of this compound is also conceivable under specific radical-initiating conditions, but this is not the operative mechanism in its standard olefination reactions. The focus of mechanistic studies for this compound has remained firmly on the ionic pathway of the Horner-Wittig reaction.

Stereochemical Analysis of Reaction Mechanisms

The Horner-Wittig reaction is renowned for its ability to control the stereochemistry of the resulting alkene. The stereochemical outcome is determined during the formation of the β-hydroxyphosphine oxide intermediates and their subsequent syn- or anti-elimination.

The addition of the lithiated this compound to an aldehyde typically proceeds with a degree of diastereoselectivity, favoring the formation of one diastereomer of the β-hydroxyphosphine oxide over the other. This selectivity is often explained by considering the steric interactions in the transition state of the nucleophilic addition. rsc.org

The elimination of diphenylphosphinic acid from the β-hydroxyphosphine oxide is generally a stereospecific process. A syn-elimination pathway leads to the E-alkene from the erythro intermediate and the Z-alkene from the threo intermediate. Conversely, an anti-elimination would lead to the opposite stereoisomers. The geometry of the elimination is influenced by the reaction conditions, particularly the nature of the cation and the presence of additives. organic-chemistry.org

By carefully controlling the reaction conditions, it is possible to favor the formation of either the E or Z alkene with high selectivity. For example, the use of certain bases and solvents can favor the formation of one diastereomeric intermediate, which can then be carried forward to the desired alkene isomer. rsc.org While specific stereochemical studies on this compound are not extensively reported, the principles established for other phosphine oxides in the Horner-Wittig reaction are expected to apply. nih.gov

| Reaction Step | Stereochemical Consideration | Controlling Factors |

| Nucleophilic Addition | Formation of diastereomeric β-hydroxyphosphine oxide intermediates (erythro/threo). | Steric hindrance of reactants, base, solvent, temperature. |

| Elimination | syn- or anti-elimination of diphenylphosphinic acid. | Cation identity, additives, reaction temperature. |

Computational Chemistry and Theoretical Modeling of Diethoxymethyl Diphenylphosphine Oxide

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the intricate pathways of chemical reactions. nih.govresearchgate.net By computing the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental means alone.

The application of these methods to organophosphorus compounds, including phosphine (B1218219) oxides, can elucidate their role in various chemical transformations. For instance, in a proposed mechanism for a reaction involving ytterbium and bis(diphenylphosphano)methane dioxide, computational modeling could be used to calculate the energies of the proposed intermediates and transition states, thereby validating the suggested pathway. mdpi.com Such calculations can determine the activation energies for each step, revealing the rate-determining step of the reaction. nih.gov

Strategies for exploring reaction pathways include:

Transition State Location: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from a transition state down to the corresponding reactants and products to confirm the connection. researchgate.net

Automated Reaction Path Exploration: Using algorithms to systematically search for and map out a network of possible reaction pathways. nih.govresearchgate.net

These computational approaches have been successfully used to predict unknown reactions and to design new catalysts by providing a fundamental understanding of the reaction mechanism. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and predicting the reactivity of molecules. purdue.edu DFT methods are used to calculate a wide range of molecular properties, including geometries, energies, and various spectroscopic parameters, by approximating the electron density of a system. core.ac.uk This approach offers a balance between computational cost and accuracy, making it suitable for a broad range of chemical systems, including complex transition metal oxides and organophosphorus compounds. cond-mat.demdpi.com

For (Diethoxymethyl)diphenylphosphine oxide, DFT calculations can provide deep insights into its chemical behavior. Key aspects that can be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. nih.gov The distribution of these orbitals reveals likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP surface maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, atomic hybridization, and intramolecular interactions, such as hyperconjugation, which can influence the stability and reactivity of the molecule. nih.gov

The table below illustrates the type of data that can be obtained from DFT calculations on a representative phosphine oxide derivative.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.5 D | Measures overall polarity of the molecule |

| Charge on P atom | +1.2 e | Indicates the electrophilic nature of the phosphorus center |

| Charge on O atom | -0.8 e | Indicates the nucleophilic nature of the phosphoryl oxygen |

Note: The values in this table are illustrative and based on typical findings for similar phosphine oxide compounds.

DFT calculations can also be used to model the interaction of this compound with other chemical species, such as metal ions or surfaces, to understand its coordination chemistry and potential applications in catalysis or materials science. mdpi.commdpi.com

Computational Prediction of Catalytic Pathways and Active Sites

Computational chemistry is a vital tool for the prediction and design of new catalysts and for understanding their reaction mechanisms. mdpi.com By modeling the entire catalytic cycle, researchers can predict activation energies and stereoselectivities for specific reaction steps. nih.gov This theoretical guidance can accelerate the discovery of more efficient catalysts, reducing the need for extensive trial-and-error experimentation. nih.govnih.gov

For a compound like this compound, computational methods can explore its potential as a ligand in a catalytic system. The process typically involves:

Identifying Active Sites: DFT calculations can determine the most likely sites on the molecule (or a metal complex thereof) to participate in a reaction. This is often done by analyzing the molecule's electronic structure, such as the distribution of frontier orbitals and atomic charges.

Modeling the Catalytic Cycle: The complete reaction pathway is simulated, including substrate binding, one or more chemical transformation steps (each with its own transition state), and product release. nih.gov

Screening and Design: By systematically modifying the structure of the ligand (e.g., changing substituent groups) and recalculating the energetics, computational models can screen for derivatives with improved catalytic performance. nih.gov

For example, volcano plots, which correlate a descriptor of catalytic activity (like reaction rate) with a descriptor of binding strength (like adsorption energy), can be computationally generated to screen for optimal catalyst compositions. nih.gov This approach has been successfully used to design new alloy and bimetallic catalysts for various reactions. nih.gov

Molecular Dynamics Simulations of this compound in Reaction Environments

Molecular Dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. drexel.edu Unlike quantum chemical calculations that often focus on static structures and minimum-energy pathways, MD simulations introduce temperature and pressure, allowing for the exploration of the conformational landscape and dynamic behavior of molecules in realistic environments like solutions or on surfaces. frontiersin.orgresearchgate.net

In the context of this compound, MD simulations can be used to:

Analyze Conformational Dynamics: The molecule's flexibility, including the rotation of phenyl groups and the diethoxymethyl moiety, can be studied. This can reveal the most stable conformations in a given solvent and the energy barriers between them.

Simulate Solvation Effects: MD can model the explicit interactions between the phosphine oxide and solvent molecules, providing insights into solubility and how the solvent structure around the solute influences its reactivity.

Model Interactions in a Reaction Mixture: The behavior of this compound in a complex reaction environment can be simulated. This includes its interactions with reactants, catalysts, and intermediates, revealing how non-covalent interactions might influence the reaction pathway. frontiersin.org

Study Surface Interactions: If used in heterogeneous catalysis, MD simulations can model the adsorption and diffusion of the molecule on a catalyst surface, which are critical steps in the catalytic process. researchgate.net

Reactive MD simulations, using force fields like ReaxFF, can even model the formation and breaking of chemical bonds during a reaction, providing a dynamic picture of the chemical transformation process. physchemres.org

| Simulation Parameter | Description | Typical Application |

| Force Field | A set of parameters describing the potential energy of the system. | Defines the interactions between atoms (e.g., AMBER, CHARMM, ReaxFF). |

| Simulation Box | The defined volume containing the molecules for the simulation. | Represents a bulk solvent or a gas-phase environment. |

| Ensemble | The statistical mechanical ensemble (e.g., NVT, NPT) that defines the thermodynamic state. | Controls variables like temperature, pressure, and volume. |

| Time Step | The small interval of time between successive calculations of forces and positions. | Typically 1-2 femtoseconds (fs) for all-atom simulations. |

| Simulation Length | The total duration of the simulation. | Ranges from nanoseconds (ns) to microseconds (µs) depending on the process studied. |

Ab Initio Modeling for the Design of Novel this compound Derivatives

Ab initio (from first principles) quantum chemistry methods are highly accurate computational techniques used to solve the electronic Schrödinger equation without relying on empirical parameters. These methods are invaluable for the rational design of novel molecules with specific, desired properties. researchgate.net

For this compound, ab initio modeling can be employed to design derivatives with tailored characteristics for applications in areas like catalysis, materials science, or as photoinitiators. sci-hub.strsc.org The design process involves computationally modifying the parent structure and predicting how these changes affect its properties.

Key strategies for designing novel derivatives include:

Steric Tuning: Modifying the substituents on the phenyl rings or the phosphorus atom to control the steric bulk around the active site. This can influence the selectivity of a catalyst by controlling how substrates approach the reactive center.

Electronic Tuning: Introducing electron-donating or electron-withdrawing groups to alter the electronic properties of the molecule. For example, adding such groups can change the energy of the HOMO and LUMO, thereby affecting the molecule's redox potential and its ability to coordinate to metal centers.

Improving Physicochemical Properties: Computational modeling can predict properties like polarity and solubility. The phosphine oxide moiety itself is known to improve the physicochemical properties of drug molecules by increasing polarity and solubility. researchgate.net By adding or modifying functional groups, derivatives can be designed with enhanced solubility in specific solvents or improved stability. sci-hub.st

The table below shows a hypothetical example of how ab initio modeling could be used to predict the effect of different substituents on a key electronic property of a diphenylphosphine (B32561) oxide core structure.

| Substituent (on Phenyl Ring) | Predicted HOMO-LUMO Gap (eV) | Predicted Effect on Reactivity |

| -H (unsubstituted) | 5.30 | Baseline reactivity |

| -OCH₃ (methoxy) | 5.15 | Increased reactivity (electron-donating) |

| -NO₂ (nitro) | 4.95 | Significantly increased reactivity (electron-withdrawing) |

| -CF₃ (trifluoromethyl) | 5.05 | Increased reactivity (electron-withdrawing) |

Note: These values are illustrative, representing the trends typically predicted by ab initio calculations.

Through such systematic in silico screening, promising candidate molecules can be identified for synthesis and experimental validation, streamlining the discovery process for new functional materials.

Derivatives, Analogues, and Structural Modifications of Diethoxymethyl Diphenylphosphine Oxide

The structural framework of (diethoxymethyl)diphenylphosphine oxide offers multiple avenues for chemical modification, enabling the synthesis of a diverse range of derivatives and analogues. These modifications can be broadly categorized into two main areas: alterations to the phosphorylated formaldehyde (B43269) acetal (B89532) moiety and changes to the phosphine (B1218219) oxide backbone. Such structural diversification is crucial for fine-tuning the compound's chemical properties, reactivity, and potential applications in synthesis.

Advanced Spectroscopic Characterization Techniques for Diethoxymethyl Diphenylphosphine Oxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments and Reaction Monitoring

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For (Diethoxymethyl)diphenylphosphine oxide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous structural assignment and to track its involvement in chemical processes.

¹H, ¹³C, and ³¹P NMR Spectroscopy

One-dimensional NMR spectroscopy of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei offers fundamental structural information for this compound.

The ¹H NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. The phenyl protons of the diphenylphosphine (B32561) oxide moiety are expected to appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The methine proton of the diethoxymethyl group would likely resonate as a doublet due to coupling with the phosphorus atom. The methylene (B1212753) and methyl protons of the ethoxy groups would exhibit characteristic quartet and triplet patterns, respectively, in the upfield region of the spectrum.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon atoms of the two phenyl rings will show distinct signals in the aromatic region (δ 120-140 ppm), with their chemical shifts influenced by the phosphorus atom. The methine carbon of the diethoxymethyl group and the carbons of the ethoxy groups will appear at higher field. The coupling between the phosphorus and adjacent carbon atoms (¹JPC, ²JPC, etc.) provides valuable connectivity information.

The ³¹P NMR spectrum is particularly informative for organophosphorus compounds, offering a direct window into the chemical environment of the phosphorus atom. For this compound, a single resonance is expected, and its chemical shift provides insights into the oxidation state and coordination of the phosphorus center. The chemical shift for diphenylphosphine oxides typically falls within a characteristic range. rsc.orgrsc.org

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | Phenyl (ortho, meta, para) | 7.0 - 8.0 | Multiplet | |

| CH(OEt)₂ | 4.5 - 5.5 | Doublet | ²J(P,H) ≈ 5-10 | |

| OCH₂CH₃ | 3.5 - 4.0 | Quartet | ³J(H,H) ≈ 7 | |

| OCH₂CH₃ | 1.0 - 1.5 | Triplet | ³J(H,H) ≈ 7 | |

| ¹³C | Phenyl (ipso) | 130 - 135 | Doublet | ¹J(P,C) ≈ 90-105 |

| Phenyl (ortho, meta, para) | 128 - 132 | Doublet or Singlet | ²⁻⁴J(P,C) ≈ 2-15 | |

| CH(OEt)₂ | 95 - 105 | Doublet | ¹J(P,C) ≈ 150-170 | |

| OCH₂CH₃ | 60 - 70 | Doublet | ²J(P,C) ≈ 5-10 | |

| OCH₂CH₃ | 15 - 20 | Singlet | ||

| ³¹P | P=O | 20 - 40 | Singlet |

Note: The values in this table are predicted based on data from structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are crucial for the definitive assignment of the ¹H and ¹³C signals and for establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methylene and methyl protons of the ethoxy groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached carbons. This would allow for the unambiguous assignment of the ¹³C signals for the methine and methylene groups based on the assignments of their attached protons.

Solid-State NMR for Catalytic Systems

When this compound or its derivatives are part of a solid-state catalytic system, for example, immobilized on a solid support, solid-state NMR (ssNMR) becomes an invaluable characterization tool. ³¹P ssNMR can provide information about the local environment of the phosphorus atom, including its interaction with the support surface and with metal centers in a catalyst. Changes in the ³¹P chemical shift and lineshape can indicate coordination, electronic effects, and the presence of different phosphorus species on the surface. Furthermore, cross-polarization magic-angle spinning (CP/MAS) techniques can enhance the signals of low-abundance nuclei like ¹³C and provide information about the rigidity and dynamics of the molecule in the solid state.

Mass Spectrometry (MS) for Identification of Compounds and Intermediates

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and in elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like this compound. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺, or adducts with alkali metal ions such as [M+Na]⁺ or [M+K]⁺. The high-resolution mass measurement of these ions allows for the determination of the elemental composition, which serves as a confirmation of the molecular formula.

Table 2: Expected Ions for this compound in ESI-MS

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₇H₂₂O₃P]⁺ | 319.1301 |

| [M+Na]⁺ | [C₁₇H₂₁O₃PNa]⁺ | 341.1121 |

| [M+K]⁺ | [C₁₇H₂₁O₃PK]⁺ | 357.0860 |

Note: The calculated m/z values are for the most abundant isotopes.

Collision-Induced Dissociation (CID) and Ion Mobility Spectrometry

Collision-Induced Dissociation (CID) , often performed in tandem mass spectrometry (MS/MS), involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) by collision with an inert gas. The resulting fragment ions provide valuable structural information. A plausible fragmentation pathway for the protonated molecule would involve the loss of neutral molecules such as ethanol (B145695) or ethylene (B1197577) from the diethoxymethyl group, as well as cleavages of the phosphorus-carbon bonds.

Table 3: Plausible Fragment Ions of Protonated this compound in CID

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

| 319.13 | [M+H - C₂H₅OH]⁺ | Ethanol | 273.09 |

| 319.13 | [M+H - C₂H₄]⁺ | Ethylene | 291.10 |

| 319.13 | [Ph₂P(O)H₂]⁺ | CH(OEt)₂ radical | 203.06 |

| 273.09 | [M+H - 2(C₂H₅OH)]⁺ | Ethanol | 227.05 |

Note: These are proposed fragmentation pathways and would require experimental verification.

Ion Mobility Spectrometry (IMS) can be coupled with mass spectrometry to provide an additional dimension of separation based on the size, shape, and charge of the ions. This technique can be used to separate isomers and conformers, and to gain insights into the gas-phase structure of the ions of this compound and its fragments. The collision cross-section (CCS) values obtained from IMS measurements can be compared with theoretical calculations to support structural assignments.

Vibrational Spectroscopies for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy is a cornerstone in the characterization of molecular compounds, providing detailed information about the functional groups present and their chemical environment. For this compound, both Infrared (IR) and Raman spectroscopy offer powerful insights into its structural features and can be used to probe reaction mechanisms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes of its functional groups.

In the study of this compound, IR spectroscopy is instrumental for identifying key structural motifs. The most prominent feature in the IR spectrum of a phosphine (B1218219) oxide is the P=O stretching vibration, which typically appears as a strong absorption band in the region of 1100-1200 cm⁻¹. The exact position of this band is sensitive to the electronic and steric nature of the substituents on the phosphorus atom. For this compound, the presence of the two phenyl groups and the diethoxymethyl group influences the electronic environment of the phosphoryl group, and thus the precise frequency of the P=O stretch.

Other characteristic absorption bands for this compound include those associated with the C-H bonds of the phenyl and ethyl groups, the C-O-C linkages of the diethoxymethyl group, and the P-C bonds. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkages are expected in the 1000-1150 cm⁻¹ region. Phenyl ring vibrations can be seen at various frequencies, including characteristic bands for in-plane and out-of-plane deformations. researchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| P=O | Stretching | 1150 - 1250 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| C-O-C | Stretching | 1000 - 1150 | Strong |

| P-C (Aromatic) | Stretching | 1100 - 1150 | Medium |

| Phenyl Ring | C=C Stretching | 1450 - 1600 | Medium to Weak |

| Phenyl Ring | C-H Out-of-plane Bending | 690 - 900 | Strong |

Note: The exact frequencies can vary depending on the molecular environment and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. This often results in different vibrational modes being active or more intense in Raman spectra compared to IR spectra.

For this compound, the P=O stretching vibration is also observable in the Raman spectrum, typically appearing as a moderately intense band. researchgate.net A significant advantage of Raman spectroscopy is its sensitivity to symmetric vibrations and bonds involving heavier atoms. The symmetric breathing mode of the phenyl rings, for instance, usually gives rise to a strong and sharp band around 1000 cm⁻¹. The P-C stretching vibrations are also readily observed.

Raman spectroscopy is particularly useful for studying reactions in aqueous media, as the Raman scattering of water is weak, unlike its strong absorption in the infrared region. This makes it a valuable tool for in situ monitoring of reactions involving this compound in solution.

Table 2: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| P=O | Stretching | 1150 - 1250 | Medium |

| Phenyl Ring | Ring Breathing | ~1000 | Strong |

| Phenyl Ring | C-C Stretching | 1580 - 1600 | Strong |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| P-C (Aromatic) | Stretching | 600 - 800 | Medium |

Note: The intensities are relative and can be influenced by experimental conditions.

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS for Local Atomic and Electronic Structure